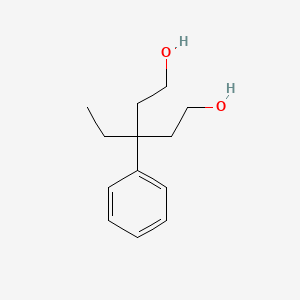phosphanium chloride CAS No. 83300-00-9](/img/structure/B14416884.png)
[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Major Products Formed
The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.
3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.
Propiedades
Número CAS |
83300-00-9 |
|---|---|
Fórmula molecular |
C23H27ClNP |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SSLURIRZNIDSSG-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


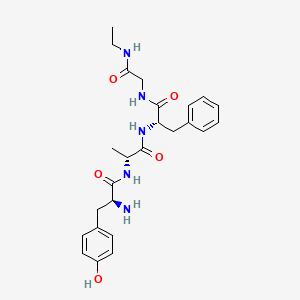
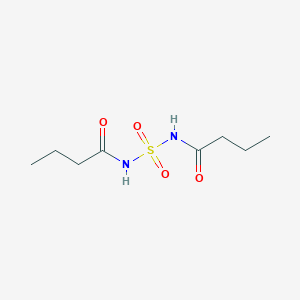


![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
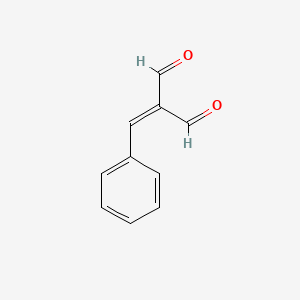
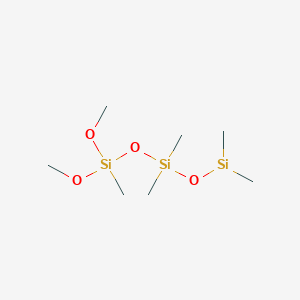
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
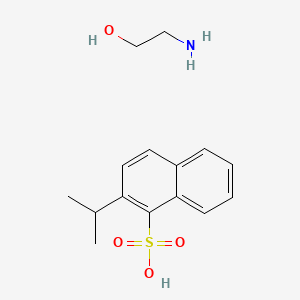
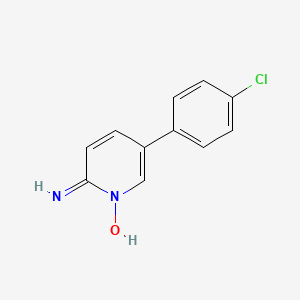
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)

